hexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Hexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hexyl ester group, a phenyl ring, and a tetrahydroindole core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The specific steps are as follows:
Formation of Phenylhydrazone: Phenylhydrazine reacts with a ketone or aldehyde to form phenylhydrazone.
Cyclization: The phenylhydrazone undergoes cyclization under acidic conditions to form the indole ring.
Esterification: The resulting indole derivative is then esterified with hexanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring and the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Hexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: Investigated for its role in cell signaling pathways and enzyme inhibition.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of hexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of cell signaling cascades and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate
- 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile
Uniqueness
Hexyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific ester group and the combination of functional groups that provide distinct chemical and biological properties
Properties
Molecular Formula |
C22H27NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
hexyl 3-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C22H27NO3/c1-3-4-5-9-12-26-22(25)21-15(2)20-18(23-21)13-17(14-19(20)24)16-10-7-6-8-11-16/h6-8,10-11,17,23H,3-5,9,12-14H2,1-2H3 |
InChI Key |
QWCGLTHZPUDYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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